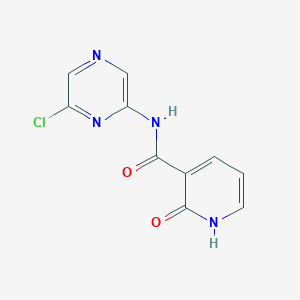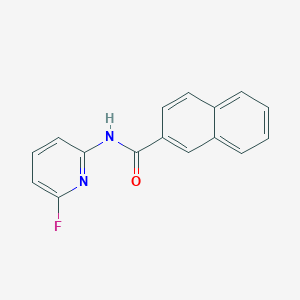![molecular formula C14H16BrN3O B6632298 3-bromo-5-methyl-N-[2-(1-methylpyrazol-3-yl)ethyl]benzamide](/img/structure/B6632298.png)
3-bromo-5-methyl-N-[2-(1-methylpyrazol-3-yl)ethyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-bromo-5-methyl-N-[2-(1-methylpyrazol-3-yl)ethyl]benzamide is an organic compound that belongs to the class of benzamides This compound features a bromine atom, a methyl group, and a pyrazole moiety attached to a benzamide core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-5-methyl-N-[2-(1-methylpyrazol-3-yl)ethyl]benzamide typically involves multiple stepsThe reaction conditions often require the use of bromine or a brominating agent, a suitable solvent, and controlled temperatures to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3-bromo-5-methyl-N-[2-(1-methylpyrazol-3-yl)ethyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while coupling reactions can produce biaryl compounds .
Wissenschaftliche Forschungsanwendungen
3-bromo-5-methyl-N-[2-(1-methylpyrazol-3-yl)ethyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 3-bromo-5-methyl-N-[2-(1-methylpyrazol-3-yl)ethyl]benzamide involves its interaction with specific molecular targets. The bromine and pyrazole moieties may play a role in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-bromo-N-methyl-5-nitrobenzamide
- 2-(3-bromo-5-methylphenyl)acetonitrile
- N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide
Uniqueness
3-bromo-5-methyl-N-[2-(1-methylpyrazol-3-yl)ethyl]benzamide is unique due to the presence of both a bromine atom and a pyrazole moiety, which confer distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
3-bromo-5-methyl-N-[2-(1-methylpyrazol-3-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrN3O/c1-10-7-11(9-12(15)8-10)14(19)16-5-3-13-4-6-18(2)17-13/h4,6-9H,3,5H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPHISJQBXNHSHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)C(=O)NCCC2=NN(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[1-[(6-methylpyridin-3-yl)methyl]piperidin-4-yl]methyl]ethanamine](/img/structure/B6632218.png)


![4-[1-[(5-Iodopyrimidin-2-yl)amino]ethyl]benzonitrile](/img/structure/B6632235.png)

![N-[(1,3-dimethylpyrazol-4-yl)methyl]-5-iodopyrimidin-2-amine](/img/structure/B6632264.png)


![3-[(3-Bromo-5-methylbenzoyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B6632280.png)
![2-[3-[(4-Chloro-2-methylphenyl)methylamino]phenoxy]acetamide](/img/structure/B6632287.png)
![2-[(4-chloro-2-methylphenyl)methylamino]-N,N-dimethylacetamide](/img/structure/B6632292.png)
![2-chloro-5-[[(2S)-oxolane-2-carbonyl]amino]benzoic acid](/img/structure/B6632302.png)

